5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene
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Overview
Description
5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene is a complex organic compound that features a benzene ring substituted with a chloro group, a methoxy group, and a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles or acetophenones with benzylic amines under mild conditions.
Sulfonylation: The imidazole ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Substitution reactions: The benzene ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylimidazole: Similar structure but lacks the sulfonyl and methoxy groups.
5-Chloro-1-ethyl-2-methylimidazole: Similar imidazole ring but different substitution pattern on the benzene ring.
Uniqueness
5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
1206149-48-5 |
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Molecular Formula |
C14H17ClN2O3S |
Molecular Weight |
328.8g/mol |
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-5-14-16-10(3)8-17(14)21(18,19)13-7-11(15)9(2)6-12(13)20-4/h6-8H,5H2,1-4H3 |
InChI Key |
LJALBIUTJLNUGC-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C |
Origin of Product |
United States |
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